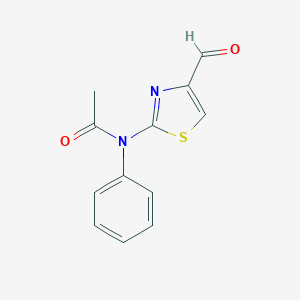![molecular formula C17H20N2O2 B184752 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde CAS No. 347320-62-1](/img/structure/B184752.png)
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
Vue d'ensemble
Description
“1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 347320-62-1 . It has a molecular weight of 284.36 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H20N2O2/c1-13-6-8-18(9-7-13)17(21)11-19-10-14(12-20)15-4-2-3-5-16(15)19/h2-5,10,12-13H,6-9,11H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 284.36 .Applications De Recherche Scientifique
Drug Delivery Across the Blood-Brain Barrier
1-Methylpyridine-2-carbaldehyde oxime, structurally related to the compound , has been explored as a quaternary pyridinium salt that can efficiently cross the blood-brain barrier in its dihydropyridine prodrug form. This compound was investigated for its potential in delivering drugs to the brain, leveraging a redox system to study the elimination rate of small quaternary salts from the brain. The findings support the hypothesis of an active transport mechanism for eliminating organic ions from the brain, suggesting implications for specific drug delivery to the brain (Bodor, Roller, & Selk, 1978).
Hypouricemic Effects and Drug Design
The compound's structural similarities with certain indole derivatives highlight its potential relevance in medical research. For example, studies on Agrocybe aegerita, involving compounds structurally similar to 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, revealed significant hypouricemic effects. The research identified potential active compounds, including 6-hydroxy-1H-indole-3-carbaldehyde (HHC), with substantial inhibitory activity on xanthine oxidase (XOD), a key enzyme in uric acid production. This study provides insights into the development of novel hypouricemic compounds and underscores the compound's potential in drug design and disease management (Yong et al., 2018).
Anti-Inflammatory Applications
The anti-inflammatory properties of related indole derivatives have been studied, suggesting possible applications for 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde in this domain. A series of compounds, including thiazolyl/oxazolyl formazanyl indoles, demonstrated moderate to good anti-inflammatory activity. These findings hint at the potential utility of structurally related compounds, including 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, in the treatment or management of inflammatory conditions (Singh, Bhati, & Kumar, 2008).
Synthesis and Pharmacological Potential
The compound's structural relation to indole and its derivatives opens up a wide range of research possibilities, as indoles are a significant focus in organic chemistry. The synthesis of indoles, including those structurally related to the compound , has been a subject of interest due to their broad spectrum of biological activities and applications in medicinal chemistry. This comprehensive understanding of indole synthesis could facilitate research into the pharmacological potential of 1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde (Taber & Tirunahari, 2011).
Propriétés
IUPAC Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-6-8-18(9-7-13)17(21)11-19-10-14(12-20)15-4-2-3-5-16(15)19/h2-5,10,12-13H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWGIAOPLZIQRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356166 | |
| Record name | 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
CAS RN |
347320-62-1 | |
| Record name | 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



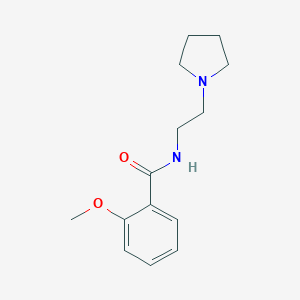

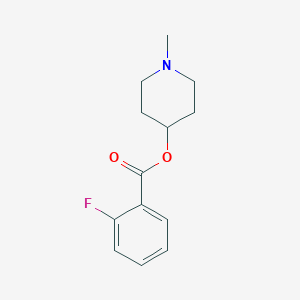

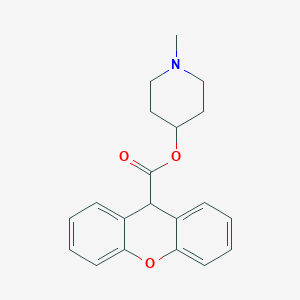
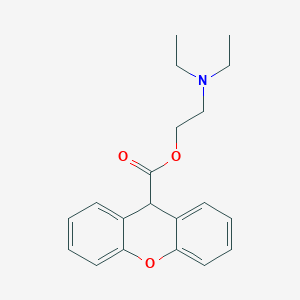
![4-[(Diethylamino)methyl]benzoic acid](/img/structure/B184680.png)
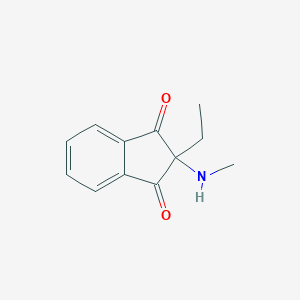
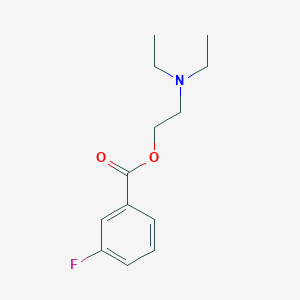
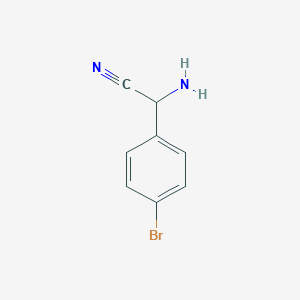
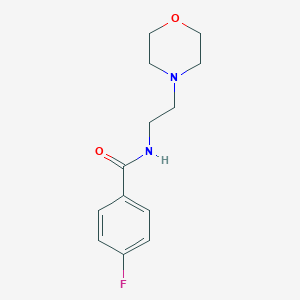
![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)
